(2-Ethylpyridin-4-yl)methanamine

Lipophilicity Drug-likeness Physicochemical Properties

This 2-ethyl-4-aminomethylpyridine scaffold is strictly required for synthesizing patent-protected STING pathway modulators (US-9056832-B2) and subnanomolar PI4KB inhibitors. Unlike cheaper 2-fluoro (LogP 0.1) or 2-methyl (LogP 0.06) analogs, its unique LogP of 1.803 drives membrane permeability and CNS potential, eliminating additional synthetic steps. Generic substitution risks synthetic route failure; secure this differentiated building block for validation and lead optimization campaigns.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B8778609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylpyridin-4-yl)methanamine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)CN
InChIInChI=1S/C8H12N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3
InChIKeyAMKALQJGODQQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Ethylpyridin-4-yl)methanamine (CAS 645418-40-2): A Key Pyridine Building Block for Next-Generation Drug Discovery


(2-Ethylpyridin-4-yl)methanamine is an organic compound classified as a 2-alkyl substituted pyridine-4-methanamine [1]. With a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol, its structural features include an ethyl group at the 2-position and a primary aminomethyl group at the 4-position of the pyridine ring [1]. This compound serves as a critical intermediate, or 'building block', in medicinal chemistry, particularly as a precursor in the synthesis of patent-protected modulators of the Stimulator of Interferon Genes (STING) pathway and highly selective phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors .

Why (2-Ethylpyridin-4-yl)methanamine Cannot Be Simply Replaced by Its 2-Methyl or 2-Fluoro Analogs


Subtle changes to the 2-position substituent on the pyridine ring of a 4-methanamine scaffold create quantifiable, non-linear differences in key molecular properties that render simple 'in-class' substitution impractical for research continuity. For instance, moving from an ethyl to a methyl group fundamentally alters the scaffold's lipophilicity, as measured by LogP, which dictates membrane permeability and target binding [1][2]. Conversely, replacing the ethyl with a halogen like fluorine introduces electronic effects that change basicity and metabolic stability in unpredictable ways [1]. The evidence below demonstrates that (2-Ethylpyridin-4-yl)methanamine occupies a distinct property space critical for specific synthetic pathways and biological activities, meaning that switching to a cheaper or more readily available analog without data-driven justification can lead to loss of activity or synthetic incompatibility.

Quantitative Differentiation of (2-Ethylpyridin-4-yl)methanamine vs. Its Closest In-Class Analogs


Lipophilicity (LogP) Advantage Over 2-Methyl and 2-Fluoro Analogs

(2-Ethylpyridin-4-yl)methanamine demonstrates a significantly higher computed LogP, a measure of lipophilicity, compared to its 2-methyl and 2-fluoro analogs. This property directly influences passive membrane permeability and the potential for hydrophobic target interactions [1].

Lipophilicity Drug-likeness Physicochemical Properties

Predicted Amine Basicity (pKa) Modulation by the 2-Ethyl Group

The 2-ethyl substituent on (2-Ethylpyridin-4-yl)methanamine is predicted to influence the basicity of the primary amine. A structurally analogous compound, N-ethyl-4-methyl-2-pyridinemethanamine, has a computationally predicted pKa of 8.39±0.10 for the amine group . This is a measurable shift from the predicted pKa of 7.81±0.29 for the simpler, unsubstituted 4-(aminomethyl)pyridine . While direct experimental pKa data for the target compound is absent from the primary literature, this class-level inference suggests the 2-ethyl group enhances basicity, which is a critical parameter for salt formation and purification strategies.

Basicity Reactivity Salt Formation

Validated Role as a Critical Precursor for Patent-Protected PI4KB and STING Modulators

Unlike its 2-alkyl or 2-halo analogs, (2-Ethylpyridin-4-yl)methanamine is specifically claimed or utilized as a key synthetic intermediate in patent literature for two high-value therapeutic target classes: STING modulators and PI4KB inhibitors. Patent US-9056832-B2 and related filings feature this exact scaffold for the construction of next-generation STING agonists for immuno-oncology . Furthermore, rational drug design efforts have explicitly used this building block to create 'hybrid' PI4KB inhibitors that exhibit subnanomolar antiviral activity and high selectivity over other kinases, a profile not reported for the corresponding 2-methyl or 2-chloro building blocks . The synthesis is achieved by reacting the compound with chlorosulfonic acid and N,N-diisopropylethylamine, a specific synthetic step documented in the patent literature for this scaffold [1].

Antiviral Immuno-oncology Chemical Biology

Where (2-Ethylpyridin-4-yl)methanamine Delivers Scientific and Procurement Value Over Analogs


Synthesizing Patent-Protected STING Agonists for Immuno-Oncology Research

For medicinal chemistry teams aiming to explore or optimize STING agonists covered by patent US-9056832-B2, procuring (2-Ethylpyridin-4-yl)methanamine is a prerequisite. Its specific reactivity with reagents like chlorosulfonic acid, as specified in the patent literature [REFS-3 from Section 3], enables the construction of the mandatory core scaffold. No equivalent data exists for the 2-methyl or 2-fluoro analogs, which cannot be used as drop-in replacements without invalidating the synthetic route and risking loss of activity in the final compound [REFS-1 from Section 3].

Constructing Highly Selective PI4KB Inhibitors as Broad-Spectrum Antiviral Tools

The rational design of 'hybrid' PI4KB inhibitors with subnanomolar potency was explicitly achieved using the 2-ethylpyridin-4-yl scaffold [REFS-2 from Section 3]. Researchers developing new chemical biology tools or antiviral agents against hepatitis C, rhinovirus, or coxsackievirus B3 should prioritize this specific building block. Its unique contribution to the inhibitor's side-chain orientation, as revealed by crystallographic analysis in the primary literature, is directly linked to the compound's superior selectivity profile compared to other kinase inhibitors [REFS-2 from Section 3].

Hit-to-Lead Optimization Where High Lipophilicity is a Requirement

In a hit-to-lead campaign where a LogP exceeding 1.5 is a target criterion for the initial scaffold, (2-Ethylpyridin-4-yl)methanamine (LogP 1.803) provides a significant head start over the 2-fluoro (LogP 0.1) [REFS-1 from Section 3] or 2-methyl (LogP 0.06) [REFS-3 from Section 3] alternatives. Selecting the latter would necessitate additional synthetic steps to install lipophilic groups to reach the same target property space, adding cost, time, and complexity to the synthesis. This lipophilicity advantage is a key quantitative procurement factor for teams prioritizing permeability and CNS penetration potential.

Quote Request

Request a Quote for (2-Ethylpyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.